molecular formula C8H5NO3 B133585 Isatoic anhydride CAS No. 118-48-9

Isatoic anhydride

Cat. No. B133585
Key on ui cas rn: 118-48-9
M. Wt: 163.13 g/mol
InChI Key: TXJUTRJFNRYTHH-UHFFFAOYSA-N
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Patent
US05616441

Procedure details

The isatin derivative (70 g) obtained in the above item (i), 200 ml of acetic acid and 0.8 ml of concentrated sulfuric acid were charged in a 500 ml two-neck flask and the mixture was stirred at room temperature. Then, 50 ml of 30% hydrogen peroxide was added dropwise to the mixture. After the completion of dropping, the mixture was stirred at 60° to 65° C. for one hour and a half and then cooled. The deposit was filtered, washed with water and dried under vacuum to give 35 g of a derivative of isatoic acid anhydride represented by the following formula (20): ##STR24##
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].S(=O)(=O)(O)[OH:13].OO>C(O)(=O)C>[C:6]12[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=1)[NH:1][C:2](=[O:13])[O:3][C:4]2=[O:5]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged in a 500 ml two-neck flask
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° to 65° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
a half and then cooled
FILTRATION
Type
FILTRATION
Details
The deposit was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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